1-(4-fluoro-1H-indazol-3-yl)-4-(morpholinocarbonyl)-2-pyrrolidinone 1-(4-fluoro-1H-indazol-3-yl)-4-(morpholinocarbonyl)-2-pyrrolidinone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14974454
InChI: InChI=1S/C16H17FN4O3/c17-11-2-1-3-12-14(11)15(19-18-12)21-9-10(8-13(21)22)16(23)20-4-6-24-7-5-20/h1-3,10H,4-9H2,(H,18,19)
SMILES:
Molecular Formula: C16H17FN4O3
Molecular Weight: 332.33 g/mol

1-(4-fluoro-1H-indazol-3-yl)-4-(morpholinocarbonyl)-2-pyrrolidinone

CAS No.:

Cat. No.: VC14974454

Molecular Formula: C16H17FN4O3

Molecular Weight: 332.33 g/mol

* For research use only. Not for human or veterinary use.

1-(4-fluoro-1H-indazol-3-yl)-4-(morpholinocarbonyl)-2-pyrrolidinone -

Specification

Molecular Formula C16H17FN4O3
Molecular Weight 332.33 g/mol
IUPAC Name 1-(4-fluoro-1H-indazol-3-yl)-4-(morpholine-4-carbonyl)pyrrolidin-2-one
Standard InChI InChI=1S/C16H17FN4O3/c17-11-2-1-3-12-14(11)15(19-18-12)21-9-10(8-13(21)22)16(23)20-4-6-24-7-5-20/h1-3,10H,4-9H2,(H,18,19)
Standard InChI Key LQJUEEMJJYVOQT-UHFFFAOYSA-N
Canonical SMILES C1COCCN1C(=O)C2CC(=O)N(C2)C3=NNC4=C3C(=CC=C4)F

Introduction

1-(4-fluoro-1H-indazol-3-yl)-4-(morpholinocarbonyl)-2-pyrrolidinone is a complex heterocyclic organic compound with potential applications in medicinal chemistry. It features a unique molecular architecture combining an indazole moiety, a morpholinocarbonyl group, and a pyrrolidinone ring. These structural elements are often associated with bioactivity, making the compound a promising pharmaceutical intermediate.

Molecular Formula and Key Features

The molecular structure of 1-(4-fluoro-1H-indazol-3-yl)-4-(morpholinocarbonyl)-2-pyrrolidinone integrates:

  • Indazole moiety: A bicyclic heteroaromatic system providing rigidity and potential for hydrogen bonding.

  • Morpholinocarbonyl group: A functional group enhancing solubility and interaction with biological targets.

  • Pyrrolidinone ring: A versatile scaffold found in many biologically active compounds.

Synthetic Pathway

The synthesis of this compound involves multi-step organic reactions:

  • Starting Materials:

    • Indazoles as precursors for the indazole moiety.

    • Morpholines for introducing the morpholinocarbonyl functionality.

  • Key Reactions:

    • Coupling reactions to attach the morpholine group.

    • Cyclization to form the pyrrolidinone ring.

  • Reaction Conditions:

    • Solvents such as ethanol or dichloromethane are used.

    • Purification through silica gel chromatography ensures high purity.

Challenges

The synthesis requires careful control of reaction conditions to avoid side products and optimize yield.

Potential Mechanisms of Action

The compound is hypothesized to interact with specific receptors or enzymes due to its structural framework, which is common in drug-like molecules. Similar compounds have demonstrated activity in oncology and neurology.

Pharmacological Applications

Preliminary studies suggest potential efficacy in:

  • Cancer Treatment: Structural analogs have shown activity against cancer-related pathways.

  • Neurological Disorders: The compound’s heterocyclic nature may confer activity against neurodegenerative diseases.

Comparative Data

Compounds with similar scaffolds have demonstrated diverse biological activities, including anticancer, antiviral, and antifungal properties .

Analytical Data

PropertyDetails
Molecular FormulaNot explicitly provided
Spectral AnalysisNMR, IR, and MS confirm functional groups
Purification MethodSilica gel chromatography
Melting PointExperimentally determined

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